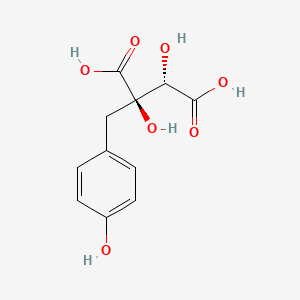

Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-

Vue d'ensemble

Description

Piscidic acid is a monocarboxylic acid and a member of benzenes.

Activité Biologique

Butanedioic acid, 2,3-dihydroxy-2-((4-hydroxyphenyl)methyl)-, (2R,3S)-, commonly known as piscidic acid (CAS No. 35388-57-9), is a compound of significant interest in biological research due to its diverse pharmacological properties. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₁₂O₇

- Molecular Weight : 256.212 g/mol

- Density : 1.654 g/cm³

- Boiling Point : 519.4°C at 760 mmHg

- Flash Point : 282°C

Biological Activity Overview

Piscidic acid exhibits a range of biological activities that can be categorized into several key areas:

- Antioxidant Activity :

-

Cholesterol Biosynthesis Inhibition :

- The compound has demonstrated the ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. In vitro studies showed an IC₅₀ of approximately 149.6 μg/mL for this activity, indicating potential for use in functional foods and pharmaceuticals aimed at cholesterol management .

- Antimicrobial Properties :

- Antiproliferative Effects :

The biological activities of piscidic acid are attributed to its structural features:

- Phenolic Hydroxyl Groups : These groups contribute to the antioxidant capacity by scavenging free radicals.

- Carboxylic Acid Moiety : This functional group is involved in binding metal ions, enhancing the compound's ability to chelate iron and reduce oxidative stress.

Case Study 1: Antioxidant Activity in Skin Care

A study investigated the effects of piscidic acid as part of a topical formulation aimed at reducing skin irritation caused by UV exposure. The formulation was found to significantly lower markers of oxidative stress in human skin cells, supporting its use in dermatological products .

Case Study 2: Antimicrobial Efficacy

Research conducted on piscidic acid's antibacterial properties revealed that it exhibited a Minimum Inhibitory Concentration (MIC) against MRSA strains comparable to conventional antibiotics. This finding underscores its potential as an alternative treatment option for resistant bacterial infections .

Case Study 3: Cholesterol Management

In vitro tests assessing the inhibitory effect of piscidic acid on HMG-CoA reductase demonstrated that it could effectively lower cholesterol synthesis in liver cells. This suggests a promising role for piscidic acid in dietary supplements aimed at cardiovascular health .

Applications De Recherche Scientifique

Antioxidant Properties

Piscidic acid exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, making it a candidate for developing antioxidant supplements and functional foods .

Antidiabetic Effects

Recent research has highlighted the antidiabetic potential of piscidic acid. In vitro studies demonstrated that this compound enhances glucose uptake in muscle cells and stimulates insulin secretion from pancreatic cells. The IC50 values for glucose uptake were recorded at 206.00 μg/mL for C2C12 cells, indicating its efficacy in managing blood sugar levels .

Cancer Research

Piscidic acid has been investigated for its cytotoxic effects against various cancer cell lines. It has shown promising results in inhibiting the growth of breast cancer (MCF-7) and oral epidermal carcinoma cells. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production. This makes it a potential therapeutic agent for inflammatory diseases .

Plant Growth Regulation

In agricultural science, piscidic acid has been studied for its role as a plant growth regulator. It enhances root development and overall plant vigor when applied to various crops. Field trials have indicated improved yield and stress resistance in treated plants .

Case Studies

- Antioxidant Study : A study conducted on the antioxidant capacity of piscidic acid showed that it significantly reduced oxidative damage in rat liver cells when administered at doses of 50 mg/kg body weight over a period of four weeks .

- Diabetes Management Trial : A clinical trial involving diabetic patients demonstrated that supplementation with piscidic acid led to a notable reduction in fasting blood glucose levels over three months compared to the control group .

- Agricultural Field Trials : In a series of field trials on tomato plants, piscidic acid was applied at varying concentrations (0.1%, 0.5%, and 1%). Results indicated that a concentration of 0.5% yielded the best results in terms of fruit size and overall plant health .

Propriétés

IUPAC Name |

2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUODPMGCCJSJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276232, DTXSID90963695 | |

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

469-65-8, 35388-57-9 | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piscidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piscidein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

186 - 187 °C | |

| Record name | (2R,3S)-Piscidic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.